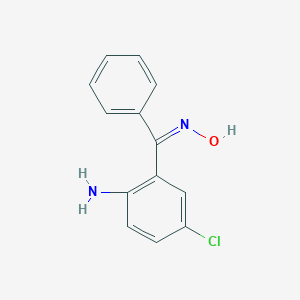
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime: is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a phenylmethylidene group attached to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime typically involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{2-amino-5-chlorobenzophenone} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Catalysts such as acids or bases are used to accelerate the reaction, and the reaction temperature is carefully controlled. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new polymers and materials.
Mécanisme D'action
The mechanism of action of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-amino-5-chlorobenzophenone
- Phenylhydroxylamine
- N-phenylhydroxylamine
Comparison:
- 2-amino-5-chlorobenzophenone lacks the hydroxylamine moiety, making it less reactive in certain biochemical assays.
- Phenylhydroxylamine does not have the chlorophenyl group, which can affect its binding affinity to specific targets.
- N-phenylhydroxylamine is structurally similar but lacks the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the chlorophenyl and hydroxylamine groups in Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15185-66-7 |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
Clé InChI |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Key on ui other cas no. |
18097-52-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















